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Compound of Interest

Compound Name: KW-2450 free base

Cat. No.: B10827686 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the publicly available data on the pharmacokinetics

and bioavailability of KW-2450. It is intended for informational purposes for a scientific

audience. A comprehensive pharmacokinetic profile of KW-2450 is not available in the public

domain, and this guide is therefore limited by the available data. Further clinical development of

KW-2450 was terminated due to anticipated difficulty in patient enrollment for a proposed

Phase II study.

Introduction
KW-2450 is an orally active, small molecule, dual tyrosine kinase inhibitor that targets the

insulin-like growth factor-1 receptor (IGF-1R) and the insulin receptor (IR).[1][2] The IGF-1R

signaling pathway is often overexpressed or excessively activated in a variety of solid tumors,

making it a target for cancer therapy. This guide provides a detailed overview of the known

pharmacokinetic and bioavailability data for KW-2450 from preclinical and early-phase clinical

studies.

In Vitro Activity
KW-2450 has demonstrated potent inhibitory activity against both IGF-1R and IR kinases in

vitro.
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Target Kinase IC50 (nmol/L)

IGF-1R 7.39[1]

IR 5.64[1]

Table 1: In Vitro Inhibitory Activity of KW-2450

In addition to its primary targets, KW-2450 has shown inhibitory activity against other protein

tyrosine kinases at a concentration of 100 nmol/L, including FAK, FLT1, FLT3, JAK2, KDR,

TRKA, and Aurora A.[1]

Preclinical Pharmacokinetics and
Pharmacodynamics
Preclinical studies in a murine colon carcinoma xenograft model (HT-29/GFP) have provided

some insights into the in vivo activity and pharmacodynamics of KW-2450.

Animal Model Dose Activity

Murine HT-29/GFP colon

carcinoma xenograft
40 mg/kg

Modest growth inhibitory

activity and inhibition of IGF-1-

induced signal transduction.[1]

Table 2: Preclinical In Vivo Activity of KW-2450

A preclinical pharmacokinetic/pharmacodynamic study in a human colon cancer HT-29/GFP

xenograft model showed that a single oral administration of KW-2450 at doses of 10 to 80

mg/kg resulted in the inhibition of phosphorylation of IGF-1R and its downstream signaling

protein AKT in tumor tissue. This inhibition correlated with increasing plasma concentrations of

KW-2450, peaking at 2 hours post-administration.

Clinical Pharmacokinetics
A Phase I, open-label, sequential, ascending, multi-dose study was conducted in 13 patients

with advanced solid tumors to evaluate the safety, tolerability, and pharmacokinetics of KW-
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2450.

Human Pharmacokinetic Parameters
The study determined the following pharmacokinetic parameters for KW-2450:

Parameter Value Dose Level

Half-life (t1/2) ~10-13 hours 37.5 mg/day and 50 mg/day[3]

Maximum Concentration

(Cmax)
~2.4-3 µg/mL 37.5 mg/day and 50 mg/day[3]

Table 3: Human Pharmacokinetic Parameters of KW-2450

The observed Cmax was well above the IC50 for IGF-1R/IR inhibition, and the half-life of 10-13

hours suggests that KW-2450 is suitable for once-daily dosing.[3]

Note on Bioavailability: While the rapid oral absorption of KW-2450 has been noted, specific

data on its absolute bioavailability in humans is not publicly available.[3]

Experimental Protocols
Phase I Clinical Trial Methodology

Study Design: Open-label, sequential, ascending, multi-dose, Phase I study.[3]

Patient Population: 13 patients with previously treated advanced solid tumors.[3]

Dosing Regimen: KW-2450 was administered orally, once daily for 28 days, followed by a 1-

week observation period, and then a continuous daily schedule. Two dose levels were

evaluated: 50 mg/day and 37.5 mg/day.[3]

Pharmacokinetic Sampling: Plasma and serum samples were collected on Days 1, 2, 8, 15,

22, 28, and 29 for pharmacokinetic analysis.[3]

Signaling Pathway and Experimental Workflow
Visualizations
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Caption: IGF-1R and IR signaling pathway and the inhibitory action of KW-2450.

Phase I Clinical Trial Pharmacokinetic Sampling
Workflow
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Caption: Workflow for pharmacokinetic sample collection in the Phase I trial of KW-2450.

Summary and Conclusion
The available data indicates that KW-2450 is a potent oral inhibitor of IGF-1R and IR with a

pharmacokinetic profile suitable for once-daily dosing. The half-life is approximately 10-13

hours, and peak plasma concentrations achieved in the Phase I study were sufficient to inhibit

the target kinases.[3] However, a significant gap in knowledge exists regarding several key

pharmacokinetic parameters, including absolute bioavailability, the effect of food on absorption,

plasma protein binding, and the detailed metabolism and excretion pathways. The termination

of further clinical development of KW-2450 suggests that this information may not become

publicly available. This guide represents a comprehensive summary of the currently accessible

scientific literature on the pharmacokinetics and bioavailability of KW-2450.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10827686?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

